molecular formula C8H10BrNO2 B13613615 Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- CAS No. 23993-41-1

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)-

Cat. No.: B13613615
CAS No.: 23993-41-1
M. Wt: 232.07 g/mol
InChI Key: CHONYXOIGVXXGW-UHFFFAOYSA-N
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Description

O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a hydroxylamine group attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride under sulfuric acid catalysis to protect the phenolic hydroxyl group. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed in a sodium hydrogen carbonate solution to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine can undergo several types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can participate in redox reactions, affecting cellular oxidative stress levels. The bromine atom and methoxy group can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity. Detailed studies on its exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxyphenyl mesylate
  • 5-Bromo-2-methoxyphenol
  • 5-Bromo-2-methoxybenzenesulfonyl chloride

Uniqueness

O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity compared to other similar compounds. This functional group allows the compound to participate in specific redox and substitution reactions that are not possible with its analogs.

Properties

CAS No.

23993-41-1

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3

InChI Key

CHONYXOIGVXXGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CON

Origin of Product

United States

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